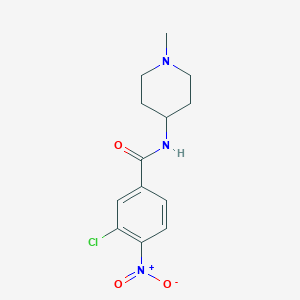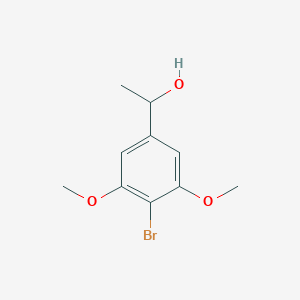![molecular formula C9H9N5O2 B8515728 methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8515728.png)
methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate
描述
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring, with an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with sodium azide to form the tetrazole ring, followed by esterification with methyl bromoacetate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用机制
The mechanism of action of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl [6-(1H-imidazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-pyrazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-triazol-1-yl)pyridin-2-yl]acetate
Uniqueness
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its high stability and ability to form strong hydrogen bonds, making this compound particularly useful in medicinal chemistry and materials science .
属性
分子式 |
C9H9N5O2 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)5-7-3-2-4-8(11-7)14-6-10-12-13-14/h2-4,6H,5H2,1H3 |
InChI 键 |
LYGVLWRAJOVWOL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=NC(=CC=C1)N2C=NN=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Pyrrolo[2,3-b]pyridine,2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B8515669.png)



![Benzenesulfonamide,3-[(5-benzoyl-2-thiazolyl)amino]-](/img/structure/B8515695.png)
![5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine](/img/structure/B8515698.png)
![1-Azabicyclo[2.2.2]octane-3-carbonyl chloride](/img/structure/B8515706.png)





